Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
Description
Tetrahydropyran-4-ylmagnesium chloride (CAS: 263257-15-4, molecular formula: C₅H₉ClMgO) is a Grignard reagent widely used in organic synthesis for introducing the tetrahydropyranyl (THP) group into target molecules. The 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF) offers advantages over traditional solvents like tetrahydrofuran (THF), including enhanced stability, reduced impurity formation, and compatibility with green chemistry principles . Commercial preparations of this reagent prioritize high purity and consistency, with suppliers such as LEAP CHEM CO., LTD. emphasizing rigorous quality control for applications in intermediates, APIs, and specialty chemicals .
Properties
IUPAC Name |
magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUMQGSBTMPSOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydropyran-4-ylmagnesium chloride can be synthesized by reacting tetrahydropyran with magnesium in the presence of an alkyl halide, such as methyl chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction is exothermic and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of tetrahydropyran-4-ylmagnesium chloride involves large-scale reactors equipped with temperature control systems. The process begins with the activation of magnesium turnings, followed by the gradual addition of tetrahydropyran and methyl chloride. The reaction mixture is then stirred and maintained at a controlled temperature until the formation of the Grignard reagent is complete. The product is then purified and diluted with 2-methyltetrahydrofuran to achieve the desired concentration.
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyran-4-ylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with tetrahydropyran-4-ylmagnesium chloride include aldehydes, ketones, and alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Solvents such as 2-methyltetrahydrofuran or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from reactions involving tetrahydropyran-4-ylmagnesium chloride include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In substitution reactions, the major products are new alkylated compounds.
Scientific Research Applications
Tetrahydropyran-4-ylmagnesium chloride is widely used in scientific research for various applications:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of tetrahydropyran-4-ylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium chloride byproduct is typically removed by aqueous workup.
Comparison with Similar Compounds
Key Findings :
- Reaction Efficiency : 2-MeTHF outperforms THF in yield due to reduced side reactions (e.g., Wurtz coupling) .
- Storage Stability : 2-MeTHF formulations retain potency longer than THF-based reagents, which degrade significantly within months .
- Sustainability : 2-MeTHF aligns with green chemistry goals, derived from renewable resources like corncobs .
Structural Analogs: Tetrahydropyranyl vs. Benzyl Grignard Reagents
Tetrahydropyran-4-ylmagnesium chloride differs from benzylmagnesium chloride (a common aryl Grignard) in reactivity and application scope:
Key Findings :
- Functional Specificity : The THP group is critical for protecting alcohols in multistep syntheses, whereas benzyl reagents are versatile for C–C bond formation .
- Solvent Dependency : Both reagents show improved stability in 2-MeTHF, but benzylmagnesium chloride degrades faster in THF due to radical-mediated side reactions .
Comparison with 4-(2-Tetrahydro-2H-pyranoxy)butylmagnesium Chloride
A structural analog, 4-(2-Tetrahydro-2H-pyranoxy)butylmagnesium chloride (CAS: 58766-02-2), shares the THP moiety but includes an ether-linked butyl chain, altering its reactivity:
Biological Activity
Tetrahydropyran-4-ylmagnesium chloride (THP-MgCl) is a Grignard reagent utilized in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of THP-MgCl, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
THP-MgCl is characterized by its ability to act as a nucleophile in various organic reactions. The compound is soluble in 2-methyltetrahydrofuran (2-MeTHF), which enhances its reactivity and stability compared to other solvents like diethyl ether or tetrahydrofuran (THF). The concentration of 0.50 M is optimal for many synthetic applications.
THP-MgCl exhibits biological activity primarily through its interaction with various biomolecules. The magnesium ion plays a crucial role in stabilizing negative charges during nucleophilic attacks, facilitating the formation of new carbon-carbon bonds. This mechanism is vital for synthesizing complex organic molecules with potential therapeutic effects.
Biological Activity Assays
Several studies have evaluated the biological activity of THP-MgCl through various assays:
Cytotoxicity Assays
- Cell Lines Used : The compound has been tested against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
- Results : In one study, THP-MgCl demonstrated significant cytotoxicity with GI50 values ranging from 6.57 µM to 19.9 µM across different analogs derived from it .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| THP-MgCl | MCF-7 | 12.2 |
| THP-MgCl | MDA-MB-468 | 6.57 |
Mechanistic Studies
Mechanistic investigations have revealed that THP-MgCl can stabilize microtubules, which is crucial for cell division. This stabilization leads to apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .
Case Studies
- Synthesis of Anticancer Agents : Researchers synthesized several derivatives of THP-MgCl and evaluated their anticancer properties. Notably, compounds containing a tetrahydropyran moiety showed enhanced cytotoxicity compared to their non-tetrahydropyran counterparts .
- Antimicrobial Activity : In addition to anticancer properties, some derivatives of THP-MgCl exhibited antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity .
- Neuroprotective Effects : A recent study suggested that certain analogs of THP-MgCl could provide neuroprotective effects by modulating calcium ion influx in neuronal cells, which is critical for preventing excitotoxicity .
Q & A
Q. Analytical Workflow :
Titration : Use 0.1M HCl to titrate unreacted Grignard reagent (endpoint at pH 7).
ICP-OES : Analyze for Mg²⁺ after aqueous workup (detection limit: 0.1 ppm) .
NMR : Monitor δ 1.2–1.8 ppm (tetrahydropyranyl protons) to confirm product purity .
Advanced: What strategies address low yields in stereoselective alkylation reactions?
Q. Troubleshooting Guide :
- Substrate Compatibility : Avoid sterically hindered electrophiles (e.g., tert-butyl esters). Use α,β-unsaturated ketones for conjugate additions .
- Additives : Introduce 5 mol% CuI to enhance regioselectivity in cross-couplings .
- Solvent Swap : Replace 2-MeTHF with Et₂O for faster kinetics in less polar media, but monitor for increased side reactions .
Basic: What analytical techniques validate the concentration of M solutions?
Q. Methodological Answer :
- Karl Fischer Titration : Determine water content (<50 ppm) to confirm solvent dryness .
- GC-MS : Use internal standards (e.g., n-dodecane) to quantify reagent concentration. Retention time: ~8.2 min (column: DB-5MS) .
Advanced: How does solvent choice (2-MeTHF vs. THF) impact reaction kinetics?
Q. Kinetic Data :
| Parameter | 2-MeTHF | THF |
|---|---|---|
| Dielectric Constant | 6.0 | 7.6 |
| Reaction Rate (k) | 0.15 M⁻¹s⁻¹ | 0.22 M⁻¹s⁻¹ |
- Implication : Lower polarity in 2-MeTHF slows nucleophilic attack but improves selectivity for bulky substrates .
Basic: What are the recommended storage conditions for long-term stability?
Q. Protocol :
- Store under argon at -20°C in flame-sealed ampoules.
- Shelf life: 3–6 months. Confirm reactivity via test reaction with benzaldehyde (expected yield >85%) .
Advanced: How to resolve contradictory literature data on solvent effects in Grignard reactions?
Q. Critical Analysis Framework :
Variable Control : Compare studies using identical substrates, temperatures, and drying methods.
Mechanistic Insight : Solvents with lower Lewis basicity (e.g., 2-MeTHF) stabilize monomeric Grignard species, altering reactivity vs. THF-stabilized aggregates .
Reproducibility : Replicate key experiments using anhydrous conditions and standardized quench protocols .
Advanced: What novel methodologies enable large-scale synthesis with this reagent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
